molecular formula C3H6F3NO3S B2986680 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide CAS No. 40630-40-8

1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide

Cat. No.: B2986680
CAS No.: 40630-40-8
M. Wt: 193.14
InChI Key: ALZPKDUBPSBRMK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide is an organic compound with the molecular formula C₃H₆F₃NO₃S. It is characterized by the presence of trifluoromethyl and sulfonamide functional groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide may cause skin and eye irritation, and may also cause respiratory irritation . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide can be synthesized through several methods. One common route involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-methylmethanesulfonamide
  • 1,1,1-Trifluoro-N-(2-aminoethyl)methanesulfonamide
  • 1,1,1-Trifluoro-N-(2-chloroethyl)methanesulfonamide

Uniqueness

1,1,1-Trifluoro-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO3S/c4-3(5,6)11(9,10)7-1-2-8/h7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZPKDUBPSBRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40630-40-8
Record name 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a mixed solvent prepared from 100 ml of water and 50 ml of acetone and containing 3.2 g of sodium hydroxide, 3.7 g of 2-aminoethanol was reacted with 12.5 g of trifluoromethanesulfonyl chloride at room temperature for 12 hours. The solvent was evaporated from the resultant reaction mixture by vacuum distillation. To the residue was added 50 ml of chloroform. The sodium chloride generated was removed by filtration. The resultant chloroform solution was distilled under vacuum to obtain 2-trifluoromethanesulfonamidoethanol. A 10 g portion was taken out of this reaction product and dissolved in 100 ml of acetone. Thereto was added dropwise 12.0 g of thionyl chloride over a period of 3 minutes. Subsequently, 10 ml of an aqueous solution containing 2.06 g of sodium hydroxide was added thereto dropwise to react the reactants at 55° C. for 12 hours. The solvent was removed from the resultant reaction mixture, and 100 ml of water was added to the residue. After this mixture was stirred, 100 ml of diethyl ether was added to conduct extraction.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three

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